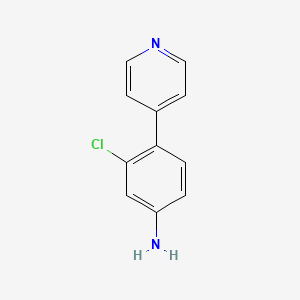

3-Chloro-4-(pyridin-4-yl)aniline

Description

Contextualization within Halogenated Aniline (B41778) and Pyridine (B92270) Derivative Chemistry

Halogenated anilines are a class of compounds widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of a halogen, in this case, chlorine, on the aniline ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability. The chlorine atom at the 3-position acts as an electron-withdrawing group through induction, affecting the basicity of the aniline nitrogen.

Pyridine derivatives are fundamental heterocyclic compounds in organic chemistry, known for their role in forming the backbone of numerous biologically active molecules. The pyridine nitrogen introduces a dipole moment and a site for hydrogen bonding, which are crucial for molecular recognition in biological systems. The linkage at the 4-position of the pyridine ring in 3-Chloro-4-(pyridin-4-yl)aniline creates a linear and rigid structure, which can be advantageous for fitting into specific binding pockets of proteins.

Significance as a Versatile Synthetic Scaffold and Intermediate in Complex Molecular Architectures

The structure of this compound makes it a valuable building block, or scaffold, for the synthesis of more complex molecules. The aniline functional group can be readily derivatized through reactions such as acylation, alkylation, and diazotization, allowing for the attachment of various other molecular fragments.

Overview of Contemporary Research Avenues: Synthesis, Characterization, and Theoretical Investigations

A comprehensive understanding of any chemical compound requires detailed research into its synthesis, characterization, and theoretical properties.

Synthesis: Research in this area would focus on developing efficient and scalable synthetic routes to this compound. This would involve optimizing reaction conditions for methods like the Suzuki-Miyaura coupling, exploring different catalysts, bases, and solvents to maximize yield and purity.

Characterization: Once synthesized, the compound would need to be thoroughly characterized to confirm its structure and purity. Standard analytical techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For crystalline materials, X-ray crystallography would provide definitive structural information.

Theoretical Investigations: Computational chemistry offers valuable insights into the properties of a molecule. Theoretical studies for this compound could include calculations of its molecular geometry, electronic structure, and vibrational frequencies. These theoretical data can complement experimental findings and help in predicting the compound's reactivity and potential interactions with biological targets.

Scope and Objectives for a Comprehensive Academic Review on the Compound

A comprehensive academic review on this compound would aim to consolidate all available information on the compound. The objectives would be to:

Provide a detailed account of all reported synthetic methodologies.

Compile and analyze all available spectroscopic and crystallographic data.

Summarize the findings from any theoretical or computational studies.

Discuss the applications of the compound as a synthetic intermediate in the preparation of more complex molecules, particularly those with potential biological activity.

Identify gaps in the current knowledge and suggest future research directions.

Currently, the scarcity of specific research on this compound makes such a review challenging. Future research dedicated to this specific isomer is needed to build a substantial body of literature.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, representative data for a related isomer, 4-(Pyridin-3-yl)aniline, is presented below for illustrative purposes. nih.gov

Table 1: Physicochemical Properties of 4-(Pyridin-3-yl)aniline

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from PubChem CID 459522. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-pyridin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIOMSFKBWCPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Pyridin 4 Yl Aniline

Retrosynthetic Approaches and Key Disconnection Strategies

Retrosynthetic analysis of 3-chloro-4-(pyridin-4-yl)aniline reveals several logical disconnection points, guiding the design of synthetic pathways. The most prominent disconnections are at the C-C bond between the phenyl and pyridinyl rings and the C-N bond of the aniline (B41778) moiety.

C-C Bond Disconnection: This strategy is the foundation for cross-coupling reactions. It dissects the molecule into a substituted aniline derivative and a pyridine (B92270) derivative. For instance, one precursor could be a 4-halopyridine and the other a 3-chloroaniline (B41212) bearing a reactive group (like a boronic acid or an organozinc reagent) at the 4-position.

C-N Bond Disconnection: This approach considers the formation of the amine group as a key step. This could involve the reduction of a nitro group or the amination of a suitable precursor. For example, the synthesis could start from 2-chloro-4-(pyridin-4-yl)-1-nitrobenzene, which is then reduced to the target aniline.

These retrosynthetic strategies provide a roadmap for accessing this compound and its analogs, allowing for flexibility in the choice of starting materials and reaction conditions.

Established Synthetic Pathways: A Critical Evaluation

Several established synthetic methods are routinely employed for the preparation of this compound. These pathways offer reliable and often high-yielding routes to the target compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi) for C–C and C–N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing the C-C bond between the two aromatic rings in this compound. nih.gov

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organohalide. researchgate.netorganic-chemistry.org In the context of synthesizing this compound, this could involve coupling 4-pyridylboronic acid with a 3-chloro-4-haloaniline derivative or, conversely, coupling a 3-chloro-4-(dihydroxyboryl)aniline with a 4-halopyridine. The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgharvard.edu The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions. harvard.edu

The Negishi coupling provides an alternative palladium-catalyzed route, utilizing an organozinc reagent instead of an organoboron compound. orgsyn.orgdigitellinc.com This method can be particularly advantageous when dealing with substrates that are sensitive to the basic conditions often required for the Suzuki coupling. orgsyn.org The synthesis could proceed by reacting a pyridylzinc halide with a dihaloaniline derivative. orgsyn.org High-throughput screening of catalysts has been employed to optimize Negishi coupling processes for similar structures. digitellinc.com

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acids, boronate esters) | Organozinc |

| Key Advantages | Commercially available and stable reagents, mild reaction conditions. nih.gov | High reactivity and functional group tolerance. orgsyn.org |

| Typical Catalysts | Pd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands. harvard.edu | Pd(PPh3)4, Pd(dppf)Cl2. orgsyn.org |

| Base Requirement | Often requires a base (e.g., Na2CO3, K3PO4). harvard.edu | Generally does not require an added base. |

Nucleophilic Aromatic Substitution (SNAr) Routes Involving Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) provides a distinct approach to forming the C-N or C-O bond in precursors to the target molecule. nih.govscranton.edu This method is particularly useful when one of the aromatic rings is activated by electron-withdrawing groups. nih.gov For instance, the synthesis of a precursor like 3-chloro-4-(pyridin-4-yloxy)aniline (B2920243) involves the reaction of a nitrophenol with a halopyridine, followed by reduction of the nitro group. biosynth.com

The reaction of an aniline derivative with an activated halopyridine can also be a viable route. nih.gov The success of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophile, and the activating groups on the aromatic ring. nih.gov

Reductive Amination and Other Amine-Forming Reactions

The final step in many synthetic routes to this compound is the formation of the aniline group. A common and efficient method is the reduction of a corresponding nitro compound, such as 2-chloro-4-(pyridin-4-yl)-1-nitrobenzene. This reduction can be achieved using various reagents, including metal catalysts like palladium on carbon with hydrogen gas, or reducing agents like tin(II) chloride or zinc powder in the presence of an acid. chemicalbook.comgoogle.com

Reductive amination itself, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a powerful method for forming more complex amines. youtube.com While not directly applicable to the synthesis of the primary aniline of the target compound, it is a crucial reaction for creating derivatives.

Novel and Emerging Synthetic Routes

Research continues to explore more efficient and versatile methods for synthesizing complex molecules like this compound.

Multicomponent Reaction (MCR) Approaches for Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to generating molecular diversity. While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to rapidly synthesize a library of related compounds. For example, a multicomponent approach could be envisioned that combines a pyridine-containing building block, a chlorinated aniline precursor, and another component to quickly assemble a more complex scaffold.

Sustainable and Green Chemistry Protocols in its Synthesis

The synthesis of this compound, a key intermediate in the production of the anticancer drug Lapatinib, has been a focal point for the application of green chemistry principles. rsc.orgresearchgate.net Traditional synthetic routes often rely on large quantities of hazardous organic solvents and high loadings of expensive metal catalysts. rsc.org In response, researchers have developed more environmentally responsible protocols that significantly reduce waste and improve efficiency.

Further refinements in the synthesis of related compounds have focused on eliminating environmentally unfriendly halogenated solvents and replacing difficult-to-handle homogeneous catalysts with heterogeneous ones, such as palladium on carbon (Pd/C), which can be easily recovered and reused. researchgate.net The move towards catalytic hydrogenation using H₂ as a reductant, replacing stoichiometric and hazardous hydride reagents like NaBH₄, is another key aspect of creating a more atom-efficient and sustainable process. rsc.org

Quantitative metrics, such as E-factor and Process Mass Intensity (PMI), are being employed to assess and compare the sustainability of different synthetic routes. The goal is to minimize waste, use less toxic reagents and solvents, and avoid chromatographic purification by relying on crystallization and filtration. rsc.org

Flow Chemistry and Continuous Processing Techniques for Scalable Production

For the scalable and efficient production of this compound and its derivatives, the fine chemical and pharmaceutical industries are increasingly turning to flow chemistry and continuous processing techniques. These methods offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and greater consistency in product quality.

While specific flow chemistry setups for the direct synthesis of this compound are not extensively detailed in readily available literature, the adaptation of related processes provides a strong proof of concept. For instance, a regioselective difunctionalization of 3-chloropyridines to produce polysubstituted pyridines has been successfully converted into a continuous flow setup. nih.gov This demonstrates the feasibility of applying similar technologies to the synthesis of the target compound, which also involves the functionalization of a pyridine ring.

Challenges and Advancements in Regioselective and Stereoselective Synthesis

The synthesis of this compound presents a significant challenge in regioselectivity, specifically in controlling the precise location of the bond formation between the aniline and pyridine rings. The desired product requires the formation of a C-C bond at the C-4 position of the pyridine ring. Given that the molecule itself is achiral, stereoselectivity is not a relevant consideration in its direct synthesis.

The primary method for constructing the biaryl scaffold of this compound and similar structures is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govresearchgate.net The challenge lies in directing the coupling to the desired C-4 position of the pyridine ring, especially when other reactive sites are present.

Advancements in this area have focused on several strategies to achieve high regioselectivity:

Use of Pre-functionalized Substrates: The synthesis often starts with a pyridine ring that is already functionalized at the desired position, or with directing groups that steer the coupling reaction to the intended site.

Catalyst and Ligand Control: The choice of palladium catalyst and the associated ligands can significantly influence the regiochemical outcome of the cross-coupling reaction. beilstein-journals.org

Temporary Deactivation of Other Reactive Sites: In complex systems like trichloroquinazolines, a strategy involves the temporary deactivation of a more reactive position (e.g., C-4) with a group like a thioether. This allows for regioselective cross-coupling at another position (e.g., C-2), after which the deactivating group can be removed or replaced in a subsequent step. nih.gov

Control of Reaction Conditions: Factors such as the choice of base, solvent, and reaction temperature can be optimized to favor the formation of the desired regioisomer. beilstein-journals.org

Research into the regioselective functionalization of pyridines is an active area, with the development of novel methods such as those involving 3,4-pyridyne intermediates, which can be trapped with various nucleophiles to create highly substituted pyridines. nih.gov These advanced methods offer new pathways to access complex pyridine derivatives with a high degree of control over the substitution pattern.

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 4 Pyridin 4 Yl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Chloro-4-(pyridin-4-yl)aniline. It provides precise information about the chemical environment of each proton and carbon atom, as well as their connectivity.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Complete Assignment

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on both the aniline (B41778) and pyridine (B92270) rings. The protons on the pyridine ring, being part of an electron-deficient system, would typically resonate at a lower field (higher ppm) compared to those on the aniline ring. The amino (-NH₂) protons would appear as a broad singlet.

¹³C NMR: The carbon spectrum will display signals for all 11 carbon atoms in the molecule. The carbons of the pyridine ring and the carbon attached to the chlorine atom are expected to have characteristic chemical shifts.

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, identifying protons that are on adjacent carbons. It would be crucial for assigning the protons on the aniline and pyridine rings by tracing their spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the aniline and pyridine rings.

For a related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline , the reported ¹H NMR data (in CDCl₃) shows the pyridine protons at lower fields (δ 8.57-7.20 ppm) than the aniline protons (δ 6.81-6.77 ppm), with the amino protons appearing as a broad signal at 3.48 ppm. chemicalbook.com A similar pattern would be expected for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on standard chemical shift increments and data from analogous compounds. Actual experimental values may vary.)

| Atom Position (Aniline Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 | ~7.0-7.2 | C-1: ~145 |

| H-5 | ~6.8-7.0 | C-2: ~128 |

| H-6 | ~7.3-7.5 | C-3: ~135 (C-Cl) |

| NH₂ | Broad, ~3.5-4.5 | C-4: ~130 |

| Atom Position (Pyridine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2', H-6' | ~8.6-8.8 | C-5: ~120 |

| H-3', H-5' | ~7.4-7.6 | C-6: ~118 |

| C-2', C-6': ~150 | ||

| C-3', C-5': ~122 | ||

| C-4': ~148 |

Solid-State NMR for Polymorphism and Conformational Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is inaccessible in solution NMR. researchgate.netnih.gov For this compound, ssNMR would be particularly valuable for investigating polymorphism and conformational details in the crystalline state.

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties. ssNMR can readily distinguish between polymorphs because the chemical shifts of carbon and nitrogen atoms are highly sensitive to the local molecular packing and intermolecular interactions, such as hydrogen bonds involving the aniline's amino group. nih.gov Each polymorph would produce a unique ssNMR spectrum.

Conformational Analysis: The dihedral angle between the aniline and pyridine rings is a key conformational feature. In the solid state, this angle is fixed. ssNMR, often combined with computational modeling (like GIPAW calculations), can provide precise measurements of internuclear distances and torsion angles, thereby defining the molecule's conformation within the crystal lattice. rsc.orgrsc.org This is achieved by analyzing anisotropic NMR interactions that are averaged out in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Analysis of Characteristic Functional Group Vibrations and Conformational Insights

While specific spectra for this compound are not published, the characteristic vibrational bands can be predicted based on its functional groups.

N-H Vibrations: The aniline amino group (-NH₂) will show characteristic stretching vibrations in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹. The presence of two bands in this region (symmetric and asymmetric stretching) is a hallmark of a primary amine. N-H bending vibrations are expected around 1600-1650 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of both the aniline and pyridine rings are expected in the 1400-1600 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, generally between 550 and 850 cm⁻¹. researchgate.net Its exact position can be sensitive to the substitution pattern on the aromatic ring.

Pyridine Ring Vibrations: The pyridine ring has characteristic ring breathing and deformation modes throughout the fingerprint region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group / Moiety | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typically Strong In |

| Aniline -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR |

| Aniline -NH₂ | Scissoring (Bending) | 1600 - 1650 | FT-IR |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | FT-IR, Raman |

| C-N | Stretching | 1250 - 1350 | FT-IR |

| C-Cl | Stretching | 550 - 850 | FT-IR, Raman |

| Pyridine Ring | Ring Breathing/Deformations | Various (fingerprint region) | FT-IR, Raman |

Computational-Assisted Vibrational Assignment (e.g., PED Analysis)

To accurately assign each band in the experimental FT-IR and Raman spectra, computational methods are often employed. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict the vibrational frequencies and intensities. researchgate.net

A Potential Energy Distribution (PED) analysis is then used to determine the contribution of each type of internal coordinate (like bond stretching or angle bending) to each calculated vibrational mode. This allows for a much more detailed and reliable assignment of the observed spectral bands than is possible by simple inspection. For example, a PED analysis could definitively identify the band corresponding to the C-Cl stretch, even if it overlaps with other vibrations in the complex fingerprint region. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₁H₉ClN₂), HRMS can measure the mass of the molecular ion with very high precision. This allows for the unambiguous confirmation of the molecular formula, as the measured mass will be unique to that specific combination of atoms.

Molecular Formula Confirmation: The exact mass (monoisotopic mass) is calculated to be 204.04542 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula.

Fragmentation Analysis: Under electron ionization (EI) or other ionization methods, the molecular ion will break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, likely fragmentation pathways would include:

Loss of a chlorine radical (Cl•).

Loss of HCN from the pyridine ring.

Cleavage of the bond between the two aromatic rings.

Fragmentation of the aniline ring.

The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.

Table 3: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight (average) | 204.66 g/mol |

| Monoisotopic Mass (Exact Mass) | 204.04542 Da |

| Predicted Key Fragments (m/z) | [M-Cl]⁺, [M-HCN]⁺, fragments corresponding to the pyridinyl and chloroaniline moieties. |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

The standard approach to elucidating the crystal structure of a compound like This compound would involve single-crystal X-ray diffraction (SC-XRD). The initial step is the growth of high-quality single crystals, which can be achieved through various techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data is processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and displacement parameters.

For context, the crystallographic data for a related compound, 3-Chloro-4-fluoroanilinium picrate , was determined using such methodologies. The data revealed a monoclinic crystal system with the space group P21/c. While not directly applicable to This compound , this example illustrates the type of detailed information that would be obtained from a successful SC-XRD experiment.

| Compound Name | CAS Number |

| This compound | 40034-44-4 |

| 3-Chloro-4-fluoroanilinium picrate | Not Available |

The solid-state architecture of organic molecules is dictated by a variety of non-covalent intermolecular interactions. For This compound , the key interactions expected to influence its crystal packing are hydrogen bonding and π-stacking.

The aniline moiety provides a primary amine group (-NH2), which is a strong hydrogen bond donor. The nitrogen atom of the pyridine ring, on the other hand, is a hydrogen bond acceptor. This donor-acceptor combination suggests the high likelihood of N-H···N hydrogen bonds forming between adjacent molecules, potentially leading to the formation of chains or dimeric motifs within the crystal lattice.

Furthermore, the presence of two aromatic rings, the chlorophenyl group and the pyridyl group, introduces the possibility of π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, would play a significant role in the stabilization of the crystal structure. The relative orientation of the rings (e.g., face-to-face or edge-to-face) would be determined by the interplay of these π-stacking forces with other intermolecular interactions.

An examination of the crystal structure of 3-Chloro-4-fluoroanilinium picrate reveals the presence of classical N-H···O hydrogen bonds and C-H···O contacts, which connect the ions into layers. This highlights the importance of hydrogen bonding in directing the crystal packing of aniline derivatives.

In the absence of experimental data for This compound , the following table provides a hypothetical summary of the types of crystallographic and intermolecular interaction data that would be sought.

| Parameter | Expected Information for this compound |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Hydrogen Bonding | N-H···N interactions between aniline and pyridine moieties |

| π-Stacking | Interactions between chlorophenyl and pyridyl rings |

The comprehensive crystallographic characterization of This compound remains a critical goal for future research. Such studies would not only provide fundamental insights into its solid-state properties but also be invaluable for the rational design and development of new pharmaceutical agents based on this important chemical scaffold.

Computational and Theoretical Investigations of 3 Chloro 4 Pyridin 4 Yl Aniline

Quantum Chemical Calculations: Electronic Structure and Molecular Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Chloro-4-(pyridin-4-yl)aniline. These calculations allow for the determination of the molecule's electronic structure and the prediction of its chemical behavior.

Density Functional Theory (DFT) for Optimized Geometries, Energies, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized geometry, total energy, and vibrational frequencies. globalresearchonline.net

The vibrational frequencies calculated through DFT can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. globalresearchonline.net For a molecule like 3-chloro-4-methylaniline, DFT calculations have been shown to provide vibrational spectra in good agreement with experimental findings after applying appropriate scaling factors. dntb.gov.ua A similar approach would be invaluable for characterizing the vibrational modes of this compound.

Table 1: Representative DFT-Calculated Vibrational Frequencies for a Related Chloroaniline Derivative (Theoretical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

| N-H stretch | 3450 |

| Aromatic C-H stretch | 3100-3000 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1300 |

| C-Cl stretch | 750 |

Note: This table is illustrative and based on typical values for substituted anilines. Actual values for this compound would require specific calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for determining electronic structure. numberanalytics.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very precise energies and molecular properties.

For aniline (B41778) and its derivatives, ab initio studies have been crucial in understanding the pyramidal geometry of the amino group and the barrier to its inversion. capes.gov.br Such calculations for this compound would elucidate the subtle electronic effects of the chloro and pyridinyl substituents on the aniline moiety. These methods are computationally more demanding than DFT but are essential for benchmarking and for cases where DFT may not be sufficiently accurate.

Conformational Analysis and Potential Energy Surfaces

The presence of a single bond connecting the aniline and pyridine (B92270) rings in this compound allows for rotational freedom, leading to different spatial arrangements or conformations.

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility

While quantum chemical methods are excellent for stationary points on the potential energy surface, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules. These methods use classical physics to model the interactions between atoms, allowing for the simulation of molecular motion over time.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of this compound can be significantly influenced by the solvent environment. rsc.org Solvents can stabilize certain conformers through dipole-dipole interactions or hydrogen bonding. Computational models can account for solvent effects implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model - PCM), or explicitly, by including individual solvent molecules in the simulation. These studies are crucial for understanding the behavior of the molecule in solution, which is often more relevant to its practical applications.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

The chemical reactivity of a molecule can be largely understood by examining its frontier molecular orbitals (FMOs) and its molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may have significant contributions from the electron-deficient pyridine ring.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these as sites for electrophilic attack. Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack.

Prediction of Reactive Sites and Chemical Selectivity

Predicting how and where a molecule will react is a cornerstone of computational chemistry. For this compound, theoretical methods can identify atoms or regions susceptible to electrophilic or nucleophilic attack, thus predicting its chemical selectivity in reactions. Key techniques for this purpose include the analysis of the Molecular Electrostatic Potential (MEP) and the use of Fukui functions, which are derived from Density Functional Theory (DFT). researchgate.netchemrxiv.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are prone to attack by electrophiles. In this compound, such regions would be expected around the nitrogen atoms (both on the aniline and pyridine rings) due to their lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to attack by nucleophiles. Hydrogen atoms, particularly the amine hydrogens, typically exhibit positive potential.

Neutral Regions (Green): These areas have a balanced potential and are less likely to be primary sites of electrostatic-driven reactions.

Fukui functions are powerful reactivity descriptors that quantify the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.orgscm.com This allows for a more quantitative prediction of reactive sites. The function is typically condensed to atomic centers to identify which atom is most likely to participate in a reaction. scm.comuchile.cl There are three main types of Fukui functions:

f⁻(r): Predicts sites for electrophilic attack by identifying where the electron density is most easily removed (locations that can best stabilize a partial positive charge).

f⁺(r): Predicts sites for nucleophilic attack by identifying where an additional electron is most favorably accepted. faccts.de

f⁰(r): Predicts sites for radical attack.

By calculating these indices for each atom in this compound, a detailed ranking of atomic reactivity can be established, providing precise insights into the molecule's chemical selectivity.

Table 1: Theoretical Methods for Predicting Reactive Sites

| Method | Principle | Information Provided | Application to this compound |

|---|---|---|---|

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com | Predicts sites for electrophilic attack (e.g., near N atoms) and nucleophilic attack (e.g., near H atoms). |

| Fukui Functions (f⁺, f⁻) | Measures the sensitivity of the electron density at a point to a change in the number of electrons. wikipedia.org | Quantitatively identifies the most susceptible atoms for nucleophilic (f⁺) and electrophilic (f⁻) attack. researchgate.netfaccts.de | Determines the most reactive carbon or nitrogen atoms on the pyridine and aniline rings for specific reaction types. |

Rationalization of Reaction Mechanisms and Pathways

Beyond predicting where a reaction will occur, computational chemistry can explain how and why it proceeds through a specific mechanism. Theoretical calculations, primarily using Density Functional Theory (DFT), allow researchers to map out the entire potential energy surface of a proposed reaction involving this compound.

This process involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are computationally determined by finding the lowest energy arrangement of atoms.

Transition State Searching: A transition state is the highest energy point along the lowest energy path of a reaction. Locating this structure is critical as it represents the kinetic barrier to the reaction.

Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one negative (imaginary) frequency, which corresponds to the motion of atoms along the reaction coordinate.

Activation Energy Calculation: The difference in energy between the reactants and the transition state gives the activation energy (Ea). A lower activation energy implies a faster reaction rate.

By comparing the activation energies of multiple potential pathways, chemists can rationalize why a particular product is formed over others. For instance, in a substitution reaction on one of the aromatic rings of this compound, DFT calculations could determine the energy barriers for substitution at different positions, thereby explaining the observed regioselectivity. These theoretical results provide a quantitative basis for understanding and predicting reaction outcomes.

Theoretical Modeling of Molecular Interactions (Excluding Biological Outcomes)

Molecular Docking Methodologies for Investigating Potential Binding Modes to Receptors or Proteins (Focus on methodology and interaction types)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govijprdjournal.com The primary goal is to model the ligand-receptor complex at an atomic level, providing insight into the binding behavior. nih.gov The methodology focuses on identifying the most stable binding pose and characterizing the non-covalent interactions that stabilize it.

The molecular docking process generally involves two main steps: sampling and scoring. nih.gov

Sampling: This step involves generating a large number of possible orientations and conformations of the ligand within the receptor's binding site. The receptor can be treated as rigid or, in more advanced methods, can have some degree of flexibility, particularly in the amino acid side chains of the binding pocket ("induced fit" docking). Common algorithms for sampling include:

Systematic or Grid-based Searches: Exhaustively explore the conformational space.

Stochastic Methods: Employ random changes, such as in Monte Carlo-based approaches.

Molecular Dynamics Simulations: Simulate the movement of the ligand and receptor over time.

Scoring: After generating a set of possible poses, a "scoring function" is used to estimate the binding affinity for each pose and rank them. nih.gov The scoring function is a mathematical model that approximates the free energy of binding. It calculates the contribution of various intermolecular interactions.

The key interaction types analyzed in docking studies include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 group of the aniline moiety) and acceptors (like backbone carbonyls or specific amino acid side chains in a protein).

Electrostatic Interactions: Occur between charged or polar groups, such as the electron-rich pyridine nitrogen and positively charged residues.

Hydrophobic Interactions: Involve nonpolar parts of the ligand (the aromatic rings) and nonpolar residues in the receptor's binding pocket.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-stacking and Pi-cation Interactions: Involve the aromatic systems of the pyridine and chloroaniline rings interacting with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) or charged residues.

A variety of software packages are available to perform molecular docking, each using different algorithms and scoring functions.

Table 2: Common Molecular Docking Software and Methodologies

| Software | Sampling Algorithm | Scoring Function Type | Key Features |

|---|---|---|---|

| AutoDock & AutoDock Vina | Lamarckian Genetic Algorithm, Monte Carlo | Empirical, Knowledge-based | Widely used, open-source, allows for ligand flexibility. nih.gov |

| Glide (Schrödinger) | Hierarchical search protocol | Empirical (ChemScore-like) | Known for high accuracy and speed in virtual screening. |

| GOLD | Genetic Algorithm | Empirical, Knowledge-based | Allows for significant ligand and partial protein flexibility. nih.gov |

| iGEMDOCK | Evolutionary Algorithm | Empirical | Provides graphical analysis of interaction types (H-bond, electrostatic, van der Waals). |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches based on Theoretical Descriptors (Focus on methodology and chemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their properties (e.g., chemical reactivity or binding affinity). wikipedia.org The fundamental principle is that the structural features of a molecule, encoded numerically as "descriptors," determine its behavior. researchgate.net

A QSAR model takes the form of a mathematical equation: Activity = f(Descriptors) + error wikipedia.org

The development of a QSAR model is a systematic process:

Data Set Preparation: A collection of structurally related compounds with experimentally measured activity is required. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. bohrium.com

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. Theoretical descriptors are derived solely from the molecular structure without the need for experimental measurement. They are categorized based on the structural representation they are derived from.

Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical model that correlates them with the observed activity. Multiple Linear Regression (MLR) is a common technique.

Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation (e.g., cross-validation) assesses the stability of the model using the training set, while external validation uses the independent test set to evaluate how well the model predicts the activity of new compounds. wikipedia.orgbohrium.com

Theoretical molecular descriptors are the foundation of QSAR and can be classified into several categories. pharmatutor.org

Table 3: Categories of Theoretical Molecular Descriptors for QSAR

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional (0D) | Based on the molecular formula, describing atom and bond counts. | Molecular Weight, Number of N atoms, Number of Rings. |

| Topological (2D) | Derived from the 2D representation of the molecule (graph), describing connectivity and shape. | Wiener Index, Kier & Hall Shape Indices, Rotatable Bond Count. |

| Geometrical (3D) | Based on the 3D coordinates of the molecule, requiring a defined conformation. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. |

| Quantum-Chemical (3D) | Calculated using quantum mechanics, describing electronic properties. | HOMO/LUMO Energies, Dipole Moment, Atomic Charges, Electrostatic Potential. |

| Fragment/Substituent Constants | Empirically derived or calculated values for specific molecular fragments. | Hydrophobicity (log P), Molar Refractivity (MR), Hammett constants (σ). pharmatutor.org |

For a molecule like this compound, a QSAR study could correlate descriptors like its calculated logP, dipole moment, and HOMO-LUMO gap with a measured property to predict that property for similar, unsynthesized analogs.

Chemical Reactivity and Derivatization Strategies of 3 Chloro 4 Pyridin 4 Yl Aniline

Reactions at the Amino Group: Amidation, Alkylation, Acylation, and Diazotization

The amino group (-NH2) on the aniline (B41778) ring is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Amidation, Alkylation, and Acylation:

The nucleophilic nature of the amino group facilitates reactions with electrophiles such as acyl chlorides, alkyl halides, and anhydrides. Acylation, for instance, is a common strategy to protect the amino group or to introduce amide functionalities, which can be crucial for the biological activity of the final compound. For example, the reaction of related anilines with acyl chlorides can yield amide derivatives. nih.govresearchgate.net This reactivity is a fundamental aspect of aniline chemistry. libretexts.org

Diazotization:

The amino group can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly versatile intermediate. It can be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including hydroxyl, cyano, and additional halide groups. Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic rings to form azo compounds. libretexts.orgresearchgate.net

Reactions at the Pyridine (B92270) Nitrogen: N-Oxidation and Quaternization

The lone pair of electrons on the nitrogen atom of the pyridine ring allows for reactions with electrophiles, leading to the formation of N-oxides or quaternary ammonium (B1175870) salts.

N-Oxidation:

Treatment of the pyridine moiety with oxidizing agents, such as peroxy acids, can lead to the formation of the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. For instance, N-oxidation can facilitate electrophilic substitution on the pyridine ring. youtube.com

Quaternization:

The pyridine nitrogen can be alkylated by reacting with alkyl halides to form quaternary ammonium salts. This process introduces a positive charge on the nitrogen atom, significantly modifying the molecule's properties and reactivity. For example, the reaction of a pyridine derivative with an alkyl halide can result in the formation of a pyridinium (B92312) salt. google.com

Transformations Involving the Chloro-Substituent: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The chloro substituent on the aniline ring provides another handle for further functionalization through nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r):

The chloro group can be displaced by strong nucleophiles under specific reaction conditions. The feasibility of SNA_r on the aniline ring is influenced by the electronic nature of the other substituents. The electron-donating amino group generally deactivates the ring towards nucleophilic attack. However, under forcing conditions or with appropriate activation, substitution can occur. In the context of pyridine rings, nucleophilic aromatic substitution is a well-established method for introducing new functional groups, particularly at the 2- and 4-positions relative to the nitrogen. stackexchange.comyoutube.comvaia.comyoutube.com

Cross-Coupling Reactions:

The chloro substituent is a suitable handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Electrophilic Aromatic Substitution on the Aniline and Pyridine Rings

Aniline Ring:

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In 3-Chloro-4-(pyridin-4-yl)aniline, the positions ortho to the amino group are sterically hindered by the chloro and pyridinyl substituents, respectively. The position para to the amino group is already substituted with the pyridinyl group. Therefore, electrophilic substitution on the aniline ring would likely occur at the remaining ortho position, although it may be sterically challenging. To control the reactivity and prevent over-substitution, the amino group is often acetylated to form an acetanilide, which is a less powerful activating group. libretexts.org

Pyridine Ring:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com When substitution does occur, it typically directs the incoming electrophile to the 3-position. The reactivity of the pyridine ring towards electrophilic substitution can be enhanced by N-oxidation. youtube.com

Strategic Functionalization for the Construction of Complex Chemical Entities

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The strategic and sequential modification of its functional groups allows for the systematic construction of elaborate chemical structures. For instance, the amino group can be acylated, the chloro group can be displaced via a cross-coupling reaction, and the pyridine nitrogen can be quaternized, all in a controlled manner to build up molecular complexity. This approach has been utilized in the synthesis of various biologically active compounds. nih.govresearchgate.net

Role As a Precursor in Advanced Organic Synthesis and Materials Science Non Biological/non Clinical Applications

Utilization in the Synthesis of Diverse Heterocyclic Systems

The structural attributes of 3-Chloro-4-(pyridin-4-yl)aniline make it an ideal starting material for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, quinolines, and pyrimidines. The presence of an amino group, a halogen atom, and a pyridine (B92270) ring allows for various cyclization and condensation reactions.

Pyrazoles:

The synthesis of pyrazole (B372694) derivatives often involves the reaction of a compound containing a hydrazine (B178648) moiety with a 1,3-dicarbonyl compound. chim.itorganic-chemistry.org While direct synthesis from this compound is not extensively documented in the provided results, its derivatives can be envisioned as precursors. For instance, the amino group of this compound could be transformed into a hydrazine derivative, which could then undergo cyclization with appropriate diketones to yield substituted pyrazoles. The resulting pyrazolo[3,4-b]pyridines are of significant interest due to their electronic properties. chim.it

Quinolines:

The synthesis of quinolines from aniline (B41778) derivatives is a well-established area of organic chemistry. nih.gov The Gould-Jacobs reaction, for example, utilizes anilines and diethyl 2-(ethoxymethylene)malonate to construct the quinoline (B57606) core. nih.gov By substituting aniline with this compound, it is possible to synthesize quinolines bearing the 3-chloro-4-(pyridin-4-yl)phenyl substituent. Such reactions typically involve the condensation of the aniline with a β-ketoester or a related species, followed by thermal or acid-catalyzed cyclization. nih.gov Another approach involves the reaction of anilines with aryl ketones and DMSO, promoted by K2S2O8, to yield 4-arylquinolines. organic-chemistry.org

Pyrimidines:

The synthesis of pyrimidines can be achieved through various multicomponent reactions. growingscience.com One common method involves the condensation of an amidine with a 1,3-dicarbonyl compound. The amino group of this compound can be converted to an amidine, which can then be used to construct pyrimidine (B1678525) rings. For instance, a series of pyridin-3-yl pyrimidines were synthesized and evaluated for their Bcr-Abl inhibitory activity, highlighting the potential of aniline derivatives in pyrimidine synthesis. nih.gov Additionally, the reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) provides a route to substituted pyrimidines. organic-chemistry.org

Application in the Construction of Macrocyclic and Supramolecular Architectures

The rigid and directional nature of the this compound scaffold makes it a valuable component in the design and synthesis of macrocycles and supramolecular assemblies. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site, while the aniline portion can be functionalized to introduce other binding motifs.

Research into the supramolecular chemistry of related pyridyl-containing molecules has shown that they can form well-defined structures through hydrogen bonding and π–π stacking interactions. For example, (E)-3-(pyridin-4-yl)acrylic acid forms chains through O—H⋯N hydrogen bonds and further assembles into a three-dimensional structure via π–π stacking. nih.gov This suggests that this compound could similarly be used to create predictable, self-assembling systems. The interplay of the chloro-substituent and the pyridine ring can influence the packing and electronic properties of these assemblies.

Precursor for Advanced Fluorescent Probes and Chemical Dyes (Focus on synthetic utility, not chromophoric properties or final applications)

The aniline and pyridine components of this compound make it a suitable precursor for the synthesis of fluorescent probes and dyes. The amino group can be readily diazotized and coupled with various aromatic compounds to form azo dyes. ijirset.comresearchgate.net The electronic properties of the resulting dyes can be tuned by the nature of the coupling partner and the substituents on the aniline and pyridine rings.

Furthermore, the aniline moiety is a common building block in the synthesis of various fluorophores. For instance, substituted anilines are used in the synthesis of carbofluorescein precursors and dimethylaminoquinoline (DMAQ) fluorophores. nih.gov The synthetic utility of this compound in this context lies in its ability to introduce a specific substitution pattern that can influence the photophysical properties of the final dye or probe. The synthesis of multisubstituted aminopyridines, which can exhibit fluorescence, has been explored, and an aminopyridine with an azide (B81097) group has been designed as a potential probe for "click and probing" applications. mdpi.com

Role in Polymer and Material Science as a Monomer or Building Block (Focus on chemical synthesis, not material properties)

In polymer and materials science, this compound can be utilized as a monomer or a key building block for the synthesis of functional polymers. The amino group allows for its incorporation into various polymer backbones through polymerization reactions.

For example, the chemical oxidative polymerization of aniline and its derivatives is a common method to produce polyanilines (PANIs). nih.gov By using this compound as a monomer, a substituted PANI with unique properties could be synthesized. The polymerization is typically carried out by adding an oxidizing agent, such as ammonium persulfate, to a solution of the monomer in an acidic medium. nih.gov The resulting polymer would feature the 3-chloro-4-(pyridin-4-yl)phenyl side chains, which could influence the polymer's solubility, processability, and electronic properties. The synthesis of various acid dyes derived from dichlorinated aniline derivatives has also been reported, indicating the utility of halogenated anilines in creating new materials. researchgate.net

Future Directions and Emerging Research Opportunities for 3 Chloro 4 Pyridin 4 Yl Aniline

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Retrosynthesis Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and optimization of complex molecules like 3-Chloro-4-(pyridin-4-yl)aniline. ijsetpub.com These computational tools can significantly accelerate the discovery of optimal reaction conditions and predict efficient synthetic routes. beilstein-journals.org

Reaction Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to build models that predict the outcome of a reaction, such as yield and selectivity, based on various parameters. beilstein-journals.orgbeilstein-journals.org For the synthesis of this compound and its derivatives, ML models could be employed to optimize variables like temperature, solvent, catalyst, and reaction time. This data-driven approach moves beyond traditional one-variable-at-a-time optimization, allowing for the exploration of a multidimensional reaction space to identify the most efficient and sustainable synthetic protocols. beilstein-journals.org

Development of Novel Catalytic Systems for Efficient and Selective Functionalization

The development of innovative catalytic systems is crucial for the efficient and selective functionalization of the this compound scaffold. The presence of multiple reactive sites—the aniline (B41778) amine group, the pyridine (B92270) nitrogen, and various positions on both aromatic rings—presents both a challenge and an opportunity for selective chemical transformations.

Recent advancements in catalysis offer promising avenues for the derivatization of similar heterocyclic structures. For instance, transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Novel palladium, nickel, or copper catalysts could be developed to selectively functionalize the chloro-substituted position or other sites on the aniline ring of this compound. beilstein-journals.org The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal nanoparticles supported on materials like graphene oxide, could offer advantages in terms of catalyst recyclability and process sustainability. nih.gov

Furthermore, advancements in C-H activation catalysis could enable the direct functionalization of otherwise unreactive C-H bonds on the pyridine or aniline rings, bypassing the need for pre-functionalized starting materials. This would provide a more atom-economical and efficient route to a diverse range of derivatives. The design of ligands that can precisely control the regioselectivity of these catalytic reactions will be a key area of research.

Exploration of its Role in Chemical Biology Tools and Probes (Focus on chemical methodology and design)

The unique structure of this compound makes it an attractive scaffold for the design and synthesis of chemical biology tools and probes. These tools are instrumental in studying biological processes at the molecular level.

The aniline and pyridine moieties provide handles for the attachment of various functional groups, such as fluorophores, biotin (B1667282) tags for affinity purification, or photoreactive groups for covalent labeling of target proteins. The design of such probes would involve synthetic strategies to selectively modify the this compound core. For instance, the aniline nitrogen could be acylated or alkylated to introduce a linker for attaching a reporter group.

The development of small-molecule libraries based on the this compound scaffold is another promising direction. nih.gov These libraries, containing a diverse set of derivatives with systematic variations in their structure, can be screened to identify compounds that modulate the activity of specific enzymes or protein-protein interactions. nih.gov The synthesis of these libraries will rely on the development of robust and versatile chemical methodologies that allow for the rapid and efficient generation of a wide range of analogs.

Challenges and Perspectives in High-Throughput Synthesis and Screening Methodologies (Chemical reactions, not biological screening)

The efficient exploration of the chemical space around this compound requires the development of high-throughput synthesis and screening methodologies. This involves the miniaturization and automation of chemical reactions to rapidly produce and evaluate large numbers of compounds.

High-Throughput Synthesis: A significant challenge in the high-throughput synthesis of derivatives of this compound is the development of robust and generalizable reaction conditions that are amenable to automation. This includes finding solvent systems that are compatible with a wide range of reagents and purification techniques that can be performed in parallel. The use of solid-phase synthesis or fluorous-tagging strategies could facilitate the purification of compound libraries. The development of novel multi-component reactions, where several starting materials are combined in a single step to generate complex products, is another promising approach for the rapid diversification of the this compound scaffold. nih.gov

High-Throughput Reaction Screening: To accelerate the discovery of optimal reaction conditions and new transformations, high-throughput screening of chemical reactions is essential. This can involve techniques such as fluorescence-based assays or mass spectrometry to rapidly analyze the outcome of hundreds or even thousands of reactions in parallel. nih.gov For example, a fluorescent indicator displacement assay could be developed to quickly determine the yield of a particular reaction involving the aniline moiety of this compound. nih.gov These methods provide a wealth of data that can be used to train machine learning models for reaction optimization, creating a powerful feedback loop between experimentation and computation.

The continued development of these high-throughput methodologies will be critical for unlocking the full potential of this compound as a versatile building block in medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-(pyridin-4-yl)aniline, and how can reaction conditions be optimized?

A practical synthesis involves condensation of halogenated nitrobenzene derivatives with pyridinyl alcohols, followed by reduction of the nitro group . For example:

- Step 1 : React 2-chloro-4-nitrophenol with 4-pyridinemethanol under alkaline conditions (e.g., K₂CO₃) to form the nitro intermediate .

- Step 2 : Reduce the nitro group using Fe/NH₄Cl or catalytic hydrogenation (e.g., Pd/C) to yield the aniline .

Optimization : Adjust solvent polarity (e.g., DMF vs. MeOH) and temperature (80–120°C) to enhance yield (up to 82% reported) .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve molecular conformation using SHELX programs (e.g., SHELXL for refinement; monoclinic space group C2/c) .

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and amine functionality .

- Elemental analysis : Verify purity (>98%) via C/H/N ratios .

Q. How do electronic effects of substituents influence reactivity in this compound?

The chlorine atom (electron-withdrawing) and pyridine ring (electron-deficient) direct reactivity:

- Nucleophilic aromatic substitution : Chlorine at the 3-position activates the ring for reactions with amines or alkoxides .

- Electrophilic substitution : Pyridine’s nitrogen stabilizes intermediates, favoring regioselective modifications at the aniline’s para-position .

Advanced Research Questions

Q. What structural insights can crystallography provide for derivatives of this compound?

Crystal structures reveal:

- Piperazine ring conformation : Chair conformation with torsion angles (C1–C6–N2–C7 = 155.7°, C8–N3–C11–C12 = 170.0°) .

- Intermolecular interactions : Hydrogen bonding between NH₂ and water molecules (O1–H1W = 1.89 Å) stabilizes the lattice .

- Bond lengths : C–Cl bond length averages 1.74 Å, consistent with sp² hybridization .

Q. How can computational modeling predict biological activity?

- Docking studies : Use the pyridine moiety to target enzyme active sites (e.g., kinase inhibitors). For example, similar compounds inhibit EGFR mutants (IC₅₀ < 100 nM) .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, F) with antifungal activity (logP ~2.5 enhances membrane permeability) .

Q. What are the challenges in analyzing reaction intermediates during synthesis?

Q. How does this compound interact with biological targets (e.g., enzymes or biofilms)?

- Enzyme inhibition : Analogous chloro-anilines inhibit succinate-cytochrome c reductase (Ki ~5 µM) via competitive binding to the ubiquinone site .

- Antibiofilm activity : Fluorinated derivatives disrupt Pseudomonas aeruginosa biofilms (MBIC₅₀ = 32 µg/mL) by interfering with quorum sensing .

Q. What strategies improve stability and shelf-life for long-term storage?

- Thermal stability : DSC shows decomposition >200°C; store below 25°C .

- Light sensitivity : Protect from UV exposure to prevent amine oxidation (use amber glass) .

- Moisture control : Lyophilize and store under argon to avoid hydrolysis of the pyridine ring .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.